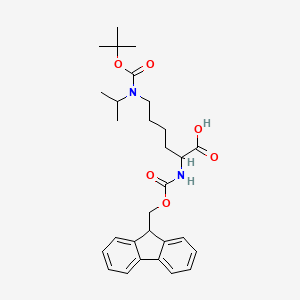

N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine

CAS No.:

Cat. No.: VC17187971

Molecular Formula: C29H38N2O6

Molecular Weight: 510.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H38N2O6 |

|---|---|

| Molecular Weight | 510.6 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid |

| Standard InChI | InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33) |

| Standard InChI Key | LUGFCMICCJNLBC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine features a lysine backbone with three protective groups:

-

α-amino group: Protected by fluorenylmethyloxycarbonyl (Fmoc), which is base-labile and removed during standard Fmoc solid-phase peptide synthesis (SPPS).

-

ε-amino group: Dual-protected with Boc (acid-labile) and isopropyl (stable under acidic/basic conditions), enabling sequential deprotection .

The molecular structure ensures compatibility with SPPS protocols while allowing selective modification of the ε-position for advanced applications.

Physical and Spectral Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 534.62 g/mol |

| Optical Rotation | (2% DMF) |

| Appearance | White to light yellow powder |

| Solubility | DMF, DCM, THF |

The compound’s stability under basic conditions (e.g., piperidine treatment) and its resistance to diketopiperazine formation during elongation make it ideal for synthesizing long peptides .

Synthesis and Characterization

Synthetic Routes

The synthesis involves coupling Fmoc-Lys(Boc)-OH with isopropyl groups via a three-step process:

-

Resin Functionalization: Attachment to 2-chlorotrityl chloride resin using HATU/HOAt activation (yields: 70–90%) .

-

Dual Protection: Sequential Boc and isopropyl group introduction under anhydrous conditions.

-

Purification: Reverse-phase HPLC achieves >95% purity, confirmed by -NMR and mass spectrometry.

Stability and Reactivity

-

Base Stability: The Boc group remains intact during Fmoc deprotection (20% piperidine), with a half-life exceeding 6 days .

-

Acid Sensitivity: Cleavage with trifluoroacetic acid (TFA) removes Boc while retaining the isopropyl group, enabling side-chain diversification .

Applications in Peptide Synthesis

Orthogonal Deprotection Strategies

The dual ε-protection allows sequential modification:

-

Boc Removal: TFA treatment exposes the ε-amino group for conjugation (e.g., PEGylation).

-

Isopropyl Retention: Stability under acidic conditions permits subsequent functionalization, such as fluorophore labeling .

Case Study: Synthesis of Degarelix

In producing the GnRH antagonist Degarelix, N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine introduces a hydrophobic isopropyl moiety, enhancing binding affinity to serum albumin and prolonging half-life.

Role in Drug Development and Bioconjugation

Enhancing Peptide Therapeutics

-

Solubility Modulation: The isopropyl group improves lipophilicity, critical for blood-brain barrier penetration in neuropeptides.

-

Stability: Resistance to proteolysis due to steric hindrance from the ε-substituents .

Bioconjugation Platforms

The compound facilitates site-specific attachment of:

-

Antibodies: For antibody-drug conjugates (ADCs) targeting HER2+ cancers.

Recent Advances and Future Directions

Theranostic Applications

The compound’s ε-isopropyl group has been leveraged to develop FAPI-04 dimers for simultaneous tumor imaging (via ) and radiotherapy .

Peptide Dendrimers

DOTA-conjugated cyclic-RGD dendrimers, synthesized using this derivative, show enhanced tumor uptake in glioblastoma models (SUVmax: 3.5 vs. 1.2 for monomers) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume